methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
Description
Methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a bicyclic heterocyclic compound featuring a benzoxazocine core with a methoxy group at position 10, a methyl group at position 2, and a 4-oxo moiety. The methyl ester at position 5 contributes to its solubility and reactivity profile. Structural data for analogous compounds (e.g., ethyl esters) suggest that its crystal packing involves N–H···O hydrogen bonds and C–H···π interactions, which stabilize its three-dimensional arrangement .
Properties
IUPAC Name |
methyl 6-methoxy-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-15-7-9(11(13(17)16-15)14(18)20-3)8-5-4-6-10(19-2)12(8)21-15/h4-6,9,11H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLBKENEATUYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)OC)C3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate (CAS No. 1291870-37-5) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant data and research findings.
The molecular formula of the compound is with a molecular weight of 318.32 g/mol. The compound is characterized by its complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.32 g/mol |
| Purity | >98% |
Antioxidant Activity
Research indicates that compounds similar to methyl 10-methoxy derivatives exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various age-related diseases.
Key Findings:
- A study evaluated the antioxidant capacity of various benzoxazine derivatives, revealing that certain compounds effectively reduced intracellular reactive oxygen species (ROS) levels in human skin fibroblasts .
- The ability to induce the expression of heme oxygenase-1 (HO-1), a gene associated with oxidative stress response, was noted in specific derivatives .
Antimicrobial Activity
The antimicrobial properties of benzoxazine derivatives have been extensively studied.
Research Insights:
- Compounds within this class have demonstrated efficacy against a range of microbial pathogens. For instance, derivatives have shown potential as antifungal agents , inhibiting growth at concentrations as low as 10 μg/mL .
- The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Recent studies highlight the potential of methyl 10-methoxy derivatives in cancer therapy.
Case Studies:
- In vitro studies have shown that certain benzoxazine compounds induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle regulators .
- Animal models have demonstrated that these compounds can reduce tumor growth and improve survival rates when administered alongside conventional therapies .
Summary of Biological Activities
Scientific Research Applications
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 330.4 g/mol. The structure features a benzoxazocine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate. These studies utilize computational modeling and molecular dynamics simulations to predict interactions with bacterial enzymes. For instance, a study demonstrated that derivatives of benzoxazocine exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
Anticancer Potential
Research has indicated that structural analogs of this compound may possess anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them promising candidates for further development in cancer therapy .
Drug Development Insights
The incorporation of advanced computational techniques such as molecular docking and pharmacokinetic modeling has been instrumental in optimizing the drug-like properties of this compound. The use of anthranilic acid as a precursor has been particularly noted for its versatility in synthesizing various bioactive molecules .
Synthesis of Functional Materials
This compound can also be utilized in the synthesis of novel polymers and composites. Research indicates that benzoxazine resins derived from this compound exhibit excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries .
Coatings and Adhesives
The unique chemical structure allows for modifications that enhance adhesion properties in coatings. Studies have shown that incorporating this compound into polymer matrices can significantly improve the durability and resistance of coatings against environmental degradation.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains. The results indicated a strong correlation between structural modifications and increased antimicrobial activity. Specifically, compounds with additional methoxy groups showed enhanced potency against resistant strains .
Development of Benzoxazine Resins
In another study focused on material science applications, researchers synthesized benzoxazine resins from this compound and assessed their thermal properties. The findings revealed that these resins maintained structural integrity at elevated temperatures, making them ideal candidates for high-performance applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The benzoxazocine scaffold is shared among several derivatives, but substituents critically influence physicochemical and biological properties. Key analogs include:
Substituent Effects on Properties
- Methoxy vs.
- Oxo vs. Thioxo (Position 4): Replacement of the 4-oxo group with thioxo (S) introduces stronger van der Waals interactions and possible metal coordination sites, as seen in bromo-thioxo derivatives .
- Ester Groups (Position 5): Methyl esters (target compound) exhibit faster hydrolytic cleavage in vivo compared to ethyl esters, affecting metabolic stability .
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound (Hypothetical): Based on the ethyl analog (), the methyl ester likely forms N–H···O hydrogen bonds (R₂²(8) motif) and C–H···π networks, stabilizing a monoclinic lattice.
- Bromo-Thioxo Derivative (): The bromine atom and thioxo group may disrupt planar stacking, leading to distinct packing motifs. The larger atomic radius of sulfur could also elongate bond distances compared to oxygen .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
- Answer : The compound’s bicyclic framework (2,6-methano-1,3-benzoxazocine) and functional groups (methoxy, methyl, oxo, and ester moieties) dictate its reactivity. The strained bicyclic system may promote ring-opening reactions under acidic or nucleophilic conditions, while the ester group enables hydrolysis or transesterification. The methoxy group can act as an electron-donating substituent, influencing regioselectivity in electrophilic substitutions.
- Methodological Insight : Use computational tools (e.g., DFT calculations) to predict reactive sites and validate with experimental probes like selective hydrolysis .
Q. What synthetic strategies are recommended for constructing the bicyclic 2,6-methano-1,3-benzoxazocine core?
- Answer : A multi-step approach is typically required:
Ring Formation : Utilize [4+2] cycloaddition or intramolecular cyclization of precursors containing amine/ether functionalities.
Functionalization : Introduce methoxy and ester groups via Friedel-Crafts alkylation or Mitsunobu reactions.
Oxo Group Installation : Employ oxidation of secondary alcohols (e.g., Swern or Dess-Martin oxidation).
- Methodological Insight : Refer to benzoxazole synthesis protocols (e.g., refluxing amino-hydroxybenzoate derivatives with aryl acids ) and adapt for bicyclic systems. Monitor reaction progress via TLC/GC .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when low regioselectivity arises during methoxy-group installation?
- Answer : Regioselectivity challenges often stem from competing electrophilic aromatic substitution pathways. Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to direct substitution.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance methoxy-group orientation.
- Temperature Control : Lower temperatures (0–5°C) can favor kinetic over thermodynamic products.
Q. How should contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
- Answer :
Cross-Validation : Compare H/C NMR data with computational predictions (e.g., ACD/Labs or Gaussian).
2D NMR : Employ COSY, NOESY, or HSQC to resolve overlapping signals in the bicyclic system.
X-ray Crystallography : Resolve ambiguities by crystallizing the compound (use slow vapor diffusion with ethyl acetate/hexane).
- Methodological Insight : Reference protocols for benzoxazole derivatives, where X-ray confirmed tautomeric forms .
Q. What in silico methods are effective for predicting the biological activity of this compound?
- Answer :
- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase or kinase enzymes) using AutoDock Vina.
- QSAR Modeling : Train models on analogous bicyclic compounds to predict bioavailability or toxicity.
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).
Q. How can experimentalists design stability studies under varying pH and temperature conditions?
- Answer :
- Forced Degradation : Expose the compound to 0.1N HCl/NaOH (25–60°C) for 24–72 hours.
- Analytical Monitoring : Track degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., t90).
- Storage Recommendations : Store at -20°C in airtight containers with desiccants to prevent ester hydrolysis .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Answer :
- Solubility Profiling : Conduct shake-flask experiments in solvents like DMSO, ethanol, and chloroform at 25°C.
- Structural Analysis : Correlate solubility with logP values (calculate via ChemDraw) and hydrogen-bonding capacity.
- Contradiction Resolution : Differences may arise from polymorphic forms; characterize crystallinity via PXRD .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
